1,1'-Bi[2-naphthoyl] dichloride
Description
Contextualization within Binaphthyl Chemistry and Atropisomerism
1,1'-Bi[2-naphthoyl] dichloride belongs to the class of binaphthyl compounds, which are characterized by two naphthalene (B1677914) rings linked by a carbon-carbon single bond. A key feature of many substituted binaphthyl derivatives is atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two naphthyl units. researchgate.net This restricted rotation creates stable, non-superimposable mirror-image stereoisomers, known as enantiomers. researchgate.nettandfonline.com
The stability of these atropisomers is dependent on the size of the substituents at the positions ortho to the interannular bond. In the case of this compound, the presence of the 2-naphthoyl chloride groups provides a significant steric barrier, leading to configurationally stable enantiomers. google.com This inherent chirality is a cornerstone of its utility in asymmetric synthesis and the development of chiral materials. wikipedia.org
Significance of Binaphthyl-Based Scaffolds in Organic Synthesis and Materials Science
Binaphthyl-based scaffolds, such as the one found in this compound, are of immense importance in various areas of chemistry. The archetypal binaphthyl compound, 1,1'-bi-2-naphthol (B31242) (BINOL), and its derivatives are widely used as chiral ligands in transition-metal catalyzed asymmetric synthesis. wikipedia.org These ligands have proven to be highly effective in a multitude of enantioselective reactions.
The rigid and well-defined three-dimensional structure of the binaphthyl backbone makes it an excellent platform for creating chiral environments. This has led to its incorporation into a wide range of applications, including the development of chiral polymers, molecular sensors, and advanced materials with unique optical and electronic properties. The ability to synthesize both enantiomers of a binaphthyl compound allows for the tailored production of materials with specific chiroptical properties.
Overview of Acid Chloride Functionality in Chemical Transformations
The two acid chloride groups in this compound are highly reactive functional groups. Acid chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.
This high reactivity makes acid chlorides versatile intermediates in organic synthesis. They readily react with a wide range of nucleophiles, such as alcohols to form esters, amines to form amides, and are used in Friedel-Crafts acylation reactions to form new carbon-carbon bonds. organic-chemistry.org The difunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters and polyamides with the rigid and chiral binaphthyl unit incorporated into the polymer backbone. researchgate.net
The precursor to this compound is 1,1'-binaphthyl-2,2'-dicarboxylic acid. smolecule.comchemspider.com This dicarboxylic acid can be synthesized from the well-known 1,1'-bi-2-naphthol (BINOL). smolecule.com The conversion of the dicarboxylic acid to the diacid chloride is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). tandfonline.com
Interactive Data Tables
Table 1: Properties of 1,1'-Binaphthyl-2,2'-dicarboxylic acid
| Property | Value |
| Molecular Formula | C₂₂H₁₄O₄ |
| Molecular Weight | 342.35 g/mol |
| Appearance | White to off-white powder |
| Chirality | Atropisomeric (R and S enantiomers) |
| Key Applications | Precursor to this compound, chiral ligand synthesis |
Table 2: General Reactions of Acid Chlorides
| Reactant | Product | Reaction Type |
| Alcohol (R'-OH) | Ester (R-COOR') | Esterification |
| Amine (R'-NH₂) | Amide (R-CONHR') | Amidation |
| Water (H₂O) | Carboxylic Acid (R-COOH) | Hydrolysis |
| Arene (with Lewis acid) | Ketone (R-CO-Ar) | Friedel-Crafts Acylation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H12Cl2O2 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
1-(2-carbonochloridoylnaphthalen-1-yl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C22H12Cl2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H |
InChI Key |
MINRBGSAWNFXPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bi 2 Naphthoyl Dichloride and Its Precursors
Strategies for Constructing the 1,1'-Binaphthyl Core
The formation of the C-C bond linking the two naphthalene (B1677914) units is the foundational step in the synthesis of 1,1'-binaphthyl derivatives. The primary methods to achieve this are oxidative coupling reactions and transition metal-catalyzed cross-coupling reactions.
Oxidative Coupling Approaches for Binaphthyl Systems
Oxidative coupling provides a direct route to the binaphthyl skeleton, typically starting from 2-naphthol (B1666908) or its derivatives. This approach relies on an oxidant to facilitate the carbon-carbon bond formation between two naphthalene molecules.
Iron(III)-Catalyzed Oxidative Coupling:
Iron(III) chloride (FeCl₃) is a commonly employed and cost-effective oxidant for the coupling of 2-naphthols. The reaction can be performed under various conditions, including in aqueous suspension, which has been shown to be more efficient than homogeneous solutions. units.itresearchgate.net Mechanochemical methods, such as using a vibration mill, have also been developed to enhance reaction rates and yields, with some studies reporting near-quantitative conversion in significantly reduced reaction times. academicjournals.org The reaction is believed to proceed through a one-electron oxidation of the naphthol to a radical species, which then dimerizes. units.it
Copper(II)-Catalyzed Oxidative Coupling:
Copper(II) salts, such as CuCl₂, are also effective catalysts for the oxidative coupling of 2-naphthols. asianpubs.org These reactions can be carried out in the solid state by grinding the reactants or in solution. asianpubs.org The use of chiral amines in conjunction with copper catalysts can induce enantioselectivity in the formation of the binaphthyl product. researchgate.net Ligand-free copper salt systems have also been established, offering excellent yields in alcoholic or aqueous solvents. researchgate.net
Electrochemical Oxidative Coupling:
A greener and more sustainable approach to the synthesis of binaphthyl systems is through electrochemical oxidative homocoupling. mdpi.commdpi.comresearchgate.netresearchgate.net This method avoids the use of chemical oxidants by employing an electric current to drive the dehydrogenative coupling of 2-naphthylamine (B18577) derivatives. mdpi.commdpi.comresearchgate.netresearchgate.net These reactions are often carried out in fluorinated solvents like hexafluoroisopropanol (HFIP) with platinum electrodes, producing the desired binaphthyl diamine derivatives in high yields with hydrogen gas as the only byproduct.
Table 1: Comparison of Oxidative Coupling Methods for Binaphthyl Synthesis
| Method | Catalyst/Reagent | Substrate | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iron(III) Catalysis | FeCl₃·6H₂O | 2-Naphthol | Water | 91-95 | units.it |
| Iron(III) Catalysis | FeCl₃·6H₂O | 2-Naphthol | Solid-state (vibration mill) | >98 | academicjournals.org |
| Copper(II) Catalysis | CuCl₂ | 2-Naphthol | Solid-state (grinding) | 95 | asianpubs.org |
| Electrochemical | - (anodic oxidation) | N-Phenyl-2-naphthylamine | HFIP | 98 | mdpi.com |
| Electrochemical | - (anodic oxidation) | N-(p-Tolyl)-2-naphthylamine | HFIP | 92 |
Transition Metal-Catalyzed Coupling Reactions in Binaphthyl Synthesis
Transition metal-catalyzed cross-coupling reactions offer a versatile and highly controllable means of forming the 1,1'-binaphthyl linkage, often with high yields and selectivity.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for constructing biaryl systems. arabjchem.orgnih.govmit.eduresearchgate.netrsc.org For the synthesis of binaphthyls, a naphthylboronic acid can be coupled with a halonaphthalene. The choice of ligand is crucial for the efficiency of the reaction, with various phosphine-based ligands being employed. mit.edu Microwave-assisted conditions have also been utilized to enhance reaction rates. Simple purification of naphthylboronic acids prior to their use has been shown to be critical for achieving high yields. nih.gov
Ullmann Coupling:
The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. mdpi.com This method is particularly useful for the synthesis of symmetrical binaphthyls from halonaphthalenes. mdpi.comresearchgate.networktribe.com The reaction is typically carried out at elevated temperatures, and various forms of copper can be used as the catalyst. mdpi.com Modern variations of the Ullmann coupling may utilize palladium catalysts and can be performed under milder conditions. mdpi.comresearchgate.net
Kumada Coupling:
The Kumada coupling utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. acs.orgrhhz.netthieme-connect.denih.govresearchgate.net In the context of binaphthyl synthesis, a naphthyl Grignard reagent can be coupled with a halonaphthalene. This method is advantageous as it uses readily available Grignard reagents. Ligand-free nickel-catalyzed Kumada couplings have been reported to be effective, providing good yields and functional group tolerance. rhhz.net
Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions for Binaphthyl Synthesis
| Reaction | Catalyst | Substrates | Ligand | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | o-Halobenzamides and Naphthylboronic acids | KenPhos | 80-92 | mit.edu |
| Suzuki-Miyaura | Pd₂(dba)₃ | Aryl halides and 2-Naphthylboronic acid | - | 71-96 | arabjchem.org |
| Ullmann | Cu₂O nanoparticles | Iodobenzene | - | 87.7 (conversion) | mdpi.com |
| Kumada | NiCl₂·(H₂O)₁.₅ | 2-Bromonaphthalene and tBuMgCl | Ligand-free | 70 | rhhz.net |
| Kumada | Fe(acac)₃ | Alkyl halides and 2-Naphthyl Grignard reagent | - | 82 | thieme-connect.de |
Functionalization Routes to 1,1'-Binaphthoic Acid Derivatives
Once the 1,1'-binaphthyl core is constructed, the next critical phase is the introduction of carboxylic acid functionalities at the 2 and 2' positions to yield 1,1'-binaphthyl-2,2'-dicarboxylic acid.
Regioselective Substitution of Binaphthyls for Carboxylic Acid Introduction
A key strategy for synthesizing 1,1'-binaphthyl-2,2'-dicarboxylic acid involves the oxidation of pre-installed functional groups on the binaphthyl skeleton. thieme-connect.comelsevierpure.comsmolecule.comoup.com One common approach is the oxidation of 2-methyl groups. For instance, 2-methyl-1,1'-binaphthyls can be synthesized via a Kumada coupling, and the methyl groups are then oxidized to carboxylic acids in a multi-step process. oup.com This can involve bromination with N-bromosuccinimide (NBS), followed by conversion to an aldehyde, and finally oxidation with potassium permanganate (B83412) (KMnO₄). oup.com
Another route involves a Grignard-based approach. thieme-connect.comelsevierpure.com This method starts with the reaction of a 2-methyl-1-naphthyl Grignard reagent with an appropriate naphthoate ester to form an intermediate such as isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate. thieme-connect.comelsevierpure.com The methyl group can then be oxidized to a carboxylic acid. thieme-connect.comelsevierpure.com
Advanced Synthetic Transformations for Aryl Carboxylic Acid Precursors
More advanced methods for the synthesis of aryl carboxylic acids, which can be applied to binaphthyl precursors, are continuously being developed. nih.govnumberanalytics.comrsc.orgresearchgate.netnju.edu.cn These include transition metal-catalyzed carboxylation reactions using carbon dioxide or other carbon monoxide surrogates. smolecule.comnumberanalytics.com Palladium-catalyzed carbonylation, for example, offers a direct route to introduce carboxylic acid functionalities. smolecule.com
Photocatalytic and electrochemical methods are also emerging as powerful, green alternatives for the synthesis of aromatic carboxylic acids. numberanalytics.com These techniques often proceed under mild conditions and can offer high selectivity. numberanalytics.com Furthermore, novel deoxygenative arylation methods are being explored, which allow for the construction of complex aryl systems from readily available carboxylic acids. nju.edu.cn The development of methods for the direct C-H activation and carboxylation of aromatic rings also holds promise for more atom-economical syntheses of binaphthoic acid derivatives in the future.
Conversion of 1,1'-Binaphthoic Acid Derivatives to 1,1'-Bi[2-naphthoyl] Dichloride
The final step in the synthesis is the conversion of 1,1'-binaphthyl-2,2'-dicarboxylic acid to its corresponding diacid chloride, this compound. This transformation is a standard procedure in organic synthesis.
The most widely used reagent for this conversion is thionyl chloride (SOCl₂). researchgate.netcardiff.ac.ukmasterorganicchemistry.com The reaction typically involves heating the dicarboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal and drives the reaction to completion. researchgate.net The use of catalysts such as pyridine (B92270) or N,N-dimethylformamide (DMF) can accelerate the reaction. masterorganicchemistry.com This straightforward and high-yielding reaction provides the target compound, this compound, which is a valuable building block for further synthetic applications, including the preparation of polyesters and polyamides. expresspolymlett.com
Standard Methods for Acid Chloride Formation
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several standard reagents are employed for this purpose, each with distinct advantages and reaction characteristics. The most common methods involve the use of thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.ukchemguide.co.uk
Thionyl Chloride (SOCl₂): This is one of the most widely used reagents for preparing acyl chlorides from carboxylic acids. researchgate.net The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent. A significant advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uk The reaction is generally first-order and can be slowed by electron-withdrawing groups on the acid. researchgate.net
Phosphorus(V) Chloride (PCl₅): PCl₅ is a solid reagent that reacts readily with carboxylic acids at room temperature. The reaction produces the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.uk The acyl chloride is then typically isolated from the liquid mixture by fractional distillation.
Phosphorus(III) Chloride (PCl₃): The reaction with liquid PCl₃ is generally less vigorous than with PCl₅ because it does not produce HCl gas. It yields the acyl chloride and phosphoric(III) acid (H₃PO₃). chemguide.co.uk Similar to the other methods, the product is purified by fractional distillation.
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used under milder conditions than thionyl chloride. The reaction is frequently catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org This method is valued for its clean reaction profile, as the byproducts (CO, CO₂, HCl) are all gaseous. wikipedia.org
| Reagent | Formula | Typical Byproducts | Key Advantages |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.uk |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Reacts readily in the cold. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Less vigorous reaction, no HCl gas produced. chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, clean reaction with gaseous byproducts. wikipedia.org |
Optimization of Reaction Conditions for Dichloride Synthesis
The synthesis of this compound from 1,1'-Binaphthyl-2,2'-dicarboxylic acid typically involves reacting the diacid with an excess of a chlorinating agent, most commonly thionyl chloride. Optimizing the reaction conditions is crucial for achieving high yield and purity.
Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts. While the reaction can be performed using neat thionyl chloride as both reagent and solvent, the use of a high-boiling inert solvent can be advantageous. researchgate.net For instance, in the synthesis of other aromatic diacyl chlorides, the use of xylene as a solvent was found to increase the reaction temperature, which significantly accelerated the formation of the product and improved the yield. asianpubs.org
Heating is often necessary to drive the reaction to completion. For many acid chloride preparations, refluxing the mixture ensures the removal of gaseous byproducts, pushing the equilibrium toward the product. chemguide.co.ukresearchgate.net For example, while some reactions proceed at room temperature, heating to 80°C in a flow chemistry setup has been shown to achieve complete conversion in as little as 20 minutes. rsc.org
The use of a catalyst, such as dimethylformamide (DMF), can also be critical, particularly when using oxalyl chloride or thionyl chloride. wikipedia.orgrsc.org The catalyst facilitates the formation of a reactive intermediate, which then converts the carboxylic acid to the acid chloride. The molar ratio of the reagents is another important factor. An excess of the chlorinating agent is standard, and in some procedures, the optimal molar ratio of reagents like thionyl chloride to the acid has been specifically investigated to maximize yield. sid.ir For the synthesis of this compound, the crude diacid is often refluxed with an excess of thionyl chloride until the reaction mixture becomes a clear solution, indicating the completion of the reaction. The excess thionyl chloride is then removed under reduced pressure to yield the diacyl chloride. asianpubs.org
Chirality and Stereochemical Aspects of 1,1 Bi 2 Naphthoyl Dichloride
Axial Chirality of the Binaphthyl Moiety
The chirality of 1,1'-Bi[2-naphthoyl] dichloride does not arise from a traditional chiral center, but rather from a phenomenon known as axial chirality. worldscientific.com This type of stereoisomerism results from hindered rotation, or atropisomerism, around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. wikipedia.orgillinois.edu The steric hindrance created by the substituents at the 2 and 2' positions, in this case, the naphthoyl chloride groups, is significant enough to prevent free rotation at room temperature. rsc.org This restricted rotation gives rise to two stable, non-superimposable mirror-image conformations, which are enantiomers. worldscientific.comwikipedia.org
The stability of these atropisomers is a key feature of binaphthyl systems. rsc.org Unlike simple biphenyls which have a low rotational barrier, the fused benzene (B151609) rings in the binaphthyl skeleton dramatically increase the energy required for rotation. worldscientific.com This high rotational barrier allows for the isolation of individual, optically active enantiomers that are stable towards racemization under normal conditions. rsc.orgwikipedia.org The geometry of the molecule is such that the two naphthalene ring systems are not coplanar, but rather exist at a dihedral angle to one another. researchgate.net This twisted conformation is what ultimately leads to the chiral nature of the molecule.
Enantiomeric Resolution Strategies for Atropisomeric Binaphthyl Dichlorides
The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for its application in asymmetric synthesis. Several strategies have been developed for the resolution of atropisomeric binaphthyl compounds.
Chromatographic Separation Techniques (e.g., Chiral HPLC)
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of binaphthyl enantiomers. nih.govnih.govresearchgate.net CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. bgb-analytik.com The selection of the appropriate CSP and mobile phase is crucial for achieving effective resolution. nih.gov For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability in separating a wide range of chiral compounds, including binaphthyl derivatives. bgb-analytik.com The mechanism of separation often involves a combination of interactions, including hydrogen bonding and π-π stacking, between the analyte and the chiral selector on the stationary phase. nih.gov Molecular docking simulations can be used to understand these interactions and predict the elution order of the enantiomers. nih.gov
Diastereomeric Salt Formation and Crystallization-Induced Resolution
A classical and effective method for resolving racemic mixtures involves their conversion into a mixture of diastereomers, which possess different physical properties and can be separated by conventional techniques like crystallization. msu.edulibretexts.org In the context of binaphthyl dichlorides, they can be first converted to the corresponding dicarboxylic acid. This diacid is then reacted with a chiral resolving agent, typically an enantiomerically pure amine base, to form a pair of diastereomeric salts. libretexts.orgnih.gov
Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution, leaving the other in the mother liquor. libretexts.orgrsc.org After separation, the chiral resolving agent is removed, typically by treatment with an acid or base, to yield the resolved enantiomers of the binaphthyl compound. msu.edu A notable example is the resolution of 1,1'-bi-2-naphthol (B31242) (BINOL) using the alkaloid N-benzylcinchonidinium chloride, where the inclusion compound of one enantiomer is significantly less soluble in acetonitrile (B52724) than the other. chemeurope.com Crystallization-induced dynamic resolution is a particularly efficient variation of this method where the undesired diastereomer in solution can epimerize to the less soluble, desired diastereomer, thus theoretically allowing for a quantitative yield of a single enantiomer. researchgate.net
Enzymatic Resolution Approaches for Binaphthyl Derivatives
Enzymatic resolutions offer a highly selective and environmentally benign alternative for the separation of binaphthyl enantiomers. nih.gov These methods leverage the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution. acs.org For example, lipases have been successfully employed in the enantioselective hydrolysis of esters of binaphthyl derivatives. nih.govacs.org
In a typical enzymatic kinetic resolution, a racemic mixture of a binaphthyl derivative is subjected to an enzyme that preferentially acts on one enantiomer. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods. acs.org The efficiency of the resolution is determined by the enantioselectivity of the enzyme. acs.org Besides hydrolysis, other enzymatic reactions such as acylation have also been utilized for the kinetic resolution of binaphthyl amines. rsc.org
Stereochemical Stability and Racemization Pathways in Binaphthyl Systems
The utility of chiral binaphthyl compounds hinges on their stereochemical stability, which is directly related to the energy barrier for rotation around the C1-C1' bond. rsc.orgnih.gov Understanding the factors that influence this barrier and the pathways through which racemization occurs is crucial for their application.
Computational Studies on Racemization Energy Barriers
Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the racemization pathways and quantifying the energy barriers in binaphthyl systems. researchgate.netmdpi.com These studies have shown that the racemization of 1,1'-binaphthyl derivatives typically proceeds through a planar transition state. researchgate.netresearchgate.net Two primary pathways have been identified: a syn-pathway and an anti-pathway, which differ in the relative orientation of the substituents during the rotational process. worldscientific.comacs.org
Theoretical calculations consistently indicate that the anti-pathway, which involves a centrosymmetric transition state (C_i symmetry), is generally the preferred, lower-energy route for racemization. nih.govresearchgate.net The energy barrier for this process is significantly influenced by the size of the substituents at the 2 and 2' positions; larger groups lead to higher barriers and greater optical stability. nih.govacs.org Conversely, the electronic nature of the substituents (electron-donating or electron-withdrawing) and the solvent have been found to have a minimal effect on the racemization barrier. nih.govacs.org For the parent 1,1'-binaphthyl, the racemization half-life is relatively short, but for derivatives like 1,1'-bi-2-naphthol (BINOL), the barrier is substantially higher, ensuring its configurational stability. worldscientific.comnih.gov
| Compound | Racemization Energy Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| 1,1'-Binaphthyl | 23.5 | Experimental | worldscientific.com |
| 1,1'-Binaphthyl | 23.0 | Computational (B3LYP/6-31G(d,p)) | nih.gov |
| 1,1'-Bi-2-naphthol (BINOL) | 37.2 - 37.8 | Experimental | nih.gov |
| 1,1'-Bi-2-naphthol (BINOL) | 39.3 | Computational | acs.org |
Applications of 1,1 Bi 2 Naphthoyl Dichloride in Polymer Chemistry and Advanced Materials
Polycondensation Reactions Utilizing Dichloride Functionality
The two acyl chloride groups of 1,1'-Bi[2-naphthoyl] dichloride are highly reactive sites for polycondensation reactions. This process involves the repeated condensation of monomers to form a polymer chain, with the elimination of a small molecule, in this case, hydrogen chloride. The C2 symmetry of the binaphthyl backbone is a crucial feature that can be transferred to the main chain of the resulting polymers, influencing their macroscopic properties.
Chiral polyesters and polyamides are synthesized through the polycondensation of enantiomerically pure this compound with appropriate diol or diamine comonomers. The reaction with a diol yields a polyester, while reaction with a diamine produces a polyamide.
By employing chiral diols or diamines, polymers with multiple chiral centers can be obtained. The binaphthyl unit introduces main-chain chirality, which can cooperate with the chirality of the comonomer to create polymers with unique recognition abilities and chiroptical responses. For instance, the polycondensation with a chiral diamine leads to the formation of a chiral polyamide with specific stereochemistry that can be utilized in asymmetric catalysis or enantioselective separations.
Table 1: Representative Polycondensation Reactions
| Polymer Type | Comonomer | Resulting Linkage |
|---|---|---|
| Polyester | Chiral Diol | Ester |
| Polyamide | Chiral Diamine | Amide |
Stereoregular polymers possess a regular and repeating arrangement of stereocenters along the polymer chain. The use of an enantiopure monomer like this compound is a key strategy for achieving stereoregularity. When this C2-symmetric monomer is polymerized, its defined stereochemistry is incorporated into the polymer backbone, leading to a highly ordered, isotactic, or syndiotactic structure, depending on the comonomer and polymerization conditions. This structural regularity is critical as it significantly influences the physical properties of the polymer, such as its crystallinity, melting point, and mechanical strength.
Development of Binaphthyl-Based Functional Polymers
The unique structural and stereochemical features of the 1,1'-binaphthyl moiety have led to the development of a wide range of functional polymers with applications in separation science, optics, and sensor technology.
Polymers derived from this compound are excellent candidates for use as chiral stationary phases (CSPs) in chromatography for the separation of enantiomers. The binaphthyl units in the polymer create a chiral environment that can interact differently with the two enantiomers of a racemic mixture, leading to their separation. The efficiency of this separation is dependent on the stereochemistry of the polymer and the nature of the interactions (e.g., hydrogen bonding, π-π stacking) between the polymer and the analytes. Polyamides and polyesters containing the binaphthyl moiety have been successfully employed in high-performance liquid chromatography (HPLC) for this purpose.
The well-defined three-dimensional structure of polymers containing the 1,1'-binaphthyl unit makes them highly effective in molecular recognition and sensor applications. These polymers can be designed to have specific binding sites that are complementary in shape and functionality to a target molecule, or analyte.
A notable application is in the development of fluorescent polymer sensors. The binaphthyl group can act as a fluorophore, and its fluorescence properties can be modulated upon binding of an analyte. For instance, a new (S)-binaphthalene-based polymer has been shown to exhibit a significant "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol, with an enantiomeric fluorescence difference ratio as high as 8.99. nih.gov This selective recognition and signaling mechanism allows for the detection and quantification of specific enantiomers. Such sensors can provide real-time and reversible analytical methods for chiral enantiomer detection. nih.gov
Table 2: Applications of Binaphthyl-Based Functional Polymers
| Application Area | Key Property | Example |
|---|---|---|
| Enantioselective Separations | Chiral Recognition | Chiral Stationary Phases for HPLC |
| Chiroptical Applications | Optical Activity / Circular Dichroism | Chiroptical Switches |
| Sensor Technologies | Molecular Recognition / Fluorescence | Enantioselective Fluorescent Sensors |
Incorporation into Hybrid and Composite Materials
The bifunctional and structurally rigid nature of this compound makes it a valuable monomer for incorporation into advanced hybrid and composite materials. Polymers derived from this compound, such as aromatic polyamides and polyesters, possess the intrinsic axial chirality of the 1,1'-binaphthyl (BINOL) backbone. This unique stereochemical feature can be transferred to the macromolecular level, guiding the formation of ordered nanostructures and enabling specific interactions with other components in a composite, such as nano-scaffolds. The high reactivity of the acyl chloride groups facilitates strong covalent linkages, ensuring effective integration and interfacial adhesion within the final material.
Self-Assembly of Polymeric Structures for Nanomaterials
The defining characteristic of polymers synthesized using this compound is the presence of the axially chiral binaphthyl unit in the polymer backbone. This inherent and stable chirality acts as a powerful directing force for the spontaneous organization of polymer chains into well-defined, higher-order structures through a process of self-assembly. This phenomenon is critical in the bottom-up fabrication of functional nanomaterials.
Research into polymers containing binaphthyl derivatives has demonstrated their propensity to form helical superstructures. rsc.orgchemrxiv.org The restricted rotation around the C-C bond connecting the two naphthyl rings creates a stable, twisted conformation that is propagated along the polymer chain, resulting in the formation of one-handed helical ladder polymers. chemrxiv.orgresearchgate.net The process, driven by non-covalent interactions, leads to the creation of nanoscale structures like nanowires, nanorods, and vesicles. nih.gov The precise geometry of these self-assembled structures can be meticulously controlled by chemical modifications to the polymer backbone, which in turn fine-tunes the material's chiroptical and photophysical properties. chemrxiv.org
For instance, studies on tethered binaphthyl-embedded helical ladder polymers have shown that the helical geometry, including the pitch and diameter, can be adjusted by altering the length of the tethering groups. researchgate.net This structural control has a direct impact on the material's functional properties, leading to the development of materials with strong circularly polarized luminescence (CPL) and high fluorescence quantum yields, which are desirable for applications in advanced optics and sensor technology. chemrxiv.org The ability to create these ordered structures through polymerization-induced self-assembly (PISA) is an efficient method for producing various nanostructures directly during polymerization. nih.govresearchgate.netrsc.org
Table 1: Influence of Tether Length on Helical Geometry in (S)-1,1'-Binaphthyl-Embedded Ladder Polymers
| Polymer Repeating Unit | Alkylenedioxy Tether | Average Binaphthyl Dihedral Angle (°) | Helical Pitch (nm) | Helical Diameter (nm) | Repeating Units per Turn |
|---|---|---|---|---|---|
| poly-5SC1 | Methylenedioxy | ~57° | ~2.6 | ~2.7 | ~3.4 |
| poly-7SC2 | Ethylenedioxy | ~66° | ~2.8 | ~2.6 | ~3.1 |
| poly-9SC3 | Propylenedioxy | ~74° | ~2.9 | ~2.5 | ~2.9 |
This table is generated based on data from molecular mechanics calculations on related polymer systems to illustrate the principle of structural control. researchgate.net
Functionalization of Carbon Nanotubes and Other Nano-Scaffolds
The creation of high-performance composite materials often depends on the effective dispersion of nanofillers and strong interfacial adhesion between the filler and the polymer matrix. researchgate.net Covalent functionalization is a primary strategy to modify the surface of nano-scaffolds like carbon nanotubes (CNTs) and graphene to achieve these goals. nih.govmdpi.com this compound is an ideal agent for this purpose due to its two highly reactive acyl chloride groups.
These acyl chloride moieties can readily react with functional groups present on the surface of nano-scaffolds, such as hydroxyl (-OH) or amine (-NH2) groups that are often introduced onto CNTs through oxidative acid treatments. nih.gov This reaction forms robust and stable ester or amide covalent bonds, effectively "grafting" the binaphthyl unit onto the nanomaterial. researchgate.net This covalent attachment serves several key purposes:
Improved Dispersion: The bulky binaphthyl groups disrupt the strong van der Waals forces between individual nanotubes, preventing their aggregation and leading to a more uniform and stable dispersion in solvents and polymer matrices. researchgate.net
Introduction of Chirality: Functionalizing an achiral nano-scaffold with a chiral molecule like a 1,1'-Bi[2-naphthoyl] derivative imparts chirality to the nanomaterial's surface. This has been demonstrated by immobilizing BINOL derivatives on carbon nanotubes. nih.gov Such chiral hybrid materials have potential applications in enantioselective catalysis and chiral recognition sensors. nih.govacs.org
The covalent functionalization of graphene and CNTs with reactive intermediates, including those derived from acyl chlorides, has been shown to alter the electronic properties of the nanomaterials, for example, by converting sp²-hybridized carbon atoms to sp³-hybridized ones, which can open an electronic band gap. nih.govnsf.gov
Table 2: General Effects of Covalent Functionalization on Carbon Nano-Scaffold Properties
| Property | Before Functionalization | After Covalent Functionalization | Rationale |
|---|---|---|---|
| Dispersibility in Solvents | Poor, prone to aggregation | Significantly Improved | Attached functional groups increase steric hindrance and/or improve solvation. researchgate.net |
| Interfacial Adhesion | Weak (van der Waals) | Strong (Covalent Bonding) | Covalent links provide stronger interaction with the polymer matrix. researchgate.net |
| Electronic Structure | Uninterrupted sp² network | Localized sp³ defects introduced | Covalent bond formation disrupts the native π-conjugated system. nih.govnsf.gov |
| Surface Chemistry | Relatively inert | Reactive, with specific functionalities | Introduction of groups (e.g., chiral binaphthyl) for further reactions or specific recognition. nih.gov |
This table summarizes general findings from the literature on the covalent functionalization of carbon nanomaterials.
1,1 Bi 2 Naphthoyl Dichloride As a Precursor for Chiral Ligands and Catalysts
Derivatization to Phosphine-Based Ligands and Related Structures
The transformation of 1,1'-Bi[2-naphthoyl] dichloride into phosphine-based ligands is a key strategy in the creation of powerful tools for asymmetric catalysis. The reaction of the dichloride with appropriate phosphine-containing reagents leads to the formation of bidentate phosphine (B1218219) ligands, where the binaphthyl scaffold imparts a well-defined chiral environment. These ligands, often of the P,N-type (phosphine and nitrogen donor atoms), have demonstrated significant potential in a variety of metal-catalyzed reactions. chalmers.se
The synthesis of these ligands often involves a multi-step process. For instance, the initial conversion of 1,1'-bi-2-naphthol (B31242) (BINOL), the parent compound of the dichloride, to its corresponding triflate or other activated derivative is a common starting point. semanticscholar.org Subsequent palladium-catalyzed phosphination reactions can then be employed to introduce the desired phosphine moieties. semanticscholar.org The modular nature of these synthetic routes allows for the introduction of a wide range of phosphine groups, from simple diphenylphosphine (B32561) to more complex and sterically demanding variants, enabling fine-tuning of the ligand's properties. nih.gov
Synthesis of Binaphthyl-Derived Phosphonites and Phosphoramidates
Beyond phosphines, this compound and its parent diol, BINOL, are instrumental in the synthesis of other important classes of phosphorus-containing chiral ligands, namely phosphonites and phosphoramidates. researchgate.netacs.org These ligands are readily prepared by reacting the binaphthyl diol with corresponding phosphorus chlorides, such as dichlorophosphines or phosphorochloridites. researchgate.net
The resulting cyclic phosphonites and phosphoramidates possess a unique stereoelectronic profile, which has proven to be highly effective in a range of asymmetric transformations. The synthesis of these ligands is often straightforward, involving the reaction of enantiomerically pure BINOL with the appropriate phosphorus reagent in the presence of a base. researchgate.net This modularity allows for the creation of a library of ligands with varying steric and electronic properties by simply changing the substituents on the phosphorus atom. acs.org For example, a variety of phosphoramidites can be synthesized from (S)-BINOL and different dialkylphosphoramidous dichlorides. acs.org
The table below summarizes the synthesis of various binaphthyl-derived phosphoramidites from (S)-BINOL:
| Ligand | Starting (S)-BINOL (mmol) | Phosphorus Reagent | Yield (%) |
| (S)-6,6′-Diperfluorooctyl-1,1′-binaphthyl-2,2'-diyl-N,N-dimethylphosphorus Amidite | 0.88 | Dimethylphosphoramidous dichloride | 92 |
| (S)-6,6′-Diperfluorooctyl-1,1′-binaphthyl-2,2'-diyl-N,N-diethylphosphorus Amidite | 0.88 | Diethylphosphoramidous dichloride | 92 |
| (S)-6,6′-Diperfluorooctyl-1,1′-binaphthyl-2,2'-diyl-N,N-diisopropylphosphorus Amidite | 0.88 | Diisopropylphosphoramidous dichloride | 90 |
Data sourced from Inorganic Chemistry, 2023. acs.org
Furthermore, the conversion of these phosphoramidites to their corresponding phosphoroselenoic amides has also been reported, providing access to another class of chiral ligands with distinct reactivity. researchgate.netpwr.edu.pl
Development of Other Multi-dentate Chiral Ligands from Binaphthoyl Scaffolds
The versatility of the binaphthoyl scaffold extends beyond phosphorus-based ligands to the development of a wide range of other multi-dentate chiral ligands. nih.gov The functional groups on the binaphthyl core can be readily modified to introduce various donor atoms, leading to ligands with diverse coordination properties. researchgate.netrsc.org
For instance, the introduction of nitrogen-containing groups, such as pyridyl or quinolinyl moieties, can lead to the formation of P,N,N- or P,N,N,P-type ligands. beilstein-journals.org These multi-dentate ligands can form highly stable complexes with transition metals, creating a well-defined and often rigid chiral environment around the metal center. rsc.org This is crucial for achieving high levels of enantioselectivity in catalytic reactions. The synthesis of these ligands often involves the strategic functionalization of the binaphthyl backbone, followed by the introduction of the desired coordinating groups. nih.govacs.org
Application of Derived Ligands in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Ligands derived from this compound have found widespread application in a variety of enantioselective transformations, demonstrating their effectiveness in controlling the stereochemical outcome of reactions.
Enantioselective Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds in an enantioselective manner is a fundamental goal in organic synthesis. ub.edunih.govlibretexts.org Ligands derived from the binaphthyl scaffold have proven to be particularly effective in this area. nih.gov For example, chiral phosphine-phosphoramidite ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation reactions, a powerful method for the formation of new C-C bonds. mdpi.com The chiral environment created by the ligand directs the incoming nucleophile to one face of the allylic intermediate, leading to the preferential formation of one enantiomer of the product.
Similarly, binaphthyl-based ligands have been utilized in nickel-catalyzed enantioselective aldol (B89426) reactions and other addition reactions to carbonyl compounds. ub.edu The ability of these ligands to form well-defined chiral metal complexes is key to achieving high levels of stereocontrol in these transformations.
Chiral Induction in Organometallic Transformations
The influence of binaphthyl-derived ligands extends to a broad range of organometallic transformations where chiral induction is paramount. nsf.gov These ligands play a crucial role in controlling the stereochemistry of reactions involving transition metal intermediates.
A notable example is the use of binaphthyl-based phosphine ligands in palladium-catalyzed C-H activation reactions. nih.govresearchgate.net These reactions, which involve the direct functionalization of C-H bonds, have emerged as powerful tools for streamlining organic synthesis. The use of chiral ligands allows for the enantioselective functionalization of prochiral C-H bonds, providing access to valuable chiral molecules. nih.govresearchgate.net The rigid binaphthyl backbone of the ligand helps to create a chiral pocket around the metal center, which is essential for discriminating between the two enantiotopic C-H bonds. nih.govresearchgate.net
The development of new chiral ligands with multiple stereogenic centers and the integration of axial chirality with other chiral elements have further expanded the scope of these transformations, enabling the construction of complex molecules with high stereoselectivity. nih.gov
Supramolecular Chemistry and Self Assembly Involving 1,1 Bi 2 Naphthoyl Dichloride
Formation of Hydrogen-Bonded Networks and Co-crystals
While 1,1'-Bi[2-naphthoyl] dichloride itself does not participate in hydrogen bonding as a donor, it is a crucial precursor for molecules that do. The conversion of its highly reactive acyl chloride groups into amides, esters, or carboxylic acids introduces hydrogen bond donor and acceptor sites. The C₂-axial chirality and conformational rigidity of the binaphthyl scaffold dictate the spatial orientation of these functional groups, guiding the formation of predictable and ordered supramolecular structures.
Derivatives of this compound, such as the corresponding di-amide, can form extensive one-dimensional hydrogen-bonded networks. researchgate.netrsc.org The arrangement of the naphthyl units can create channels or cavities within the crystalline solid, a feature that is central to the design of porous materials and co-crystals. rsc.org Co-crystallization, which involves crystallizing two or more different molecules in a single crystal lattice, can be achieved using binaphthyl derivatives. humanjournals.comsaspublishers.com For instance, the di-carboxylic acid derived from the dichloride can co-crystallize with complementary molecules, such as diamines or other hydrogen bond acceptors, to form complex, multi-component assemblies. The success of these formations relies on the strength and directionality of supramolecular synthons, which are robust intermolecular interactions. saspublishers.com
| Interaction Type | Donor/Acceptor Groups (in Derivatives) | Typical Bond Distance (Å) | Significance in Assembly |
| Amide-Amide | N-H (donor), C=O (acceptor) | 2.8 - 3.1 | Forms strong, directional chains and sheets. |
| Acid-Pyridine | O-H (donor), N (acceptor) | 2.6 - 2.8 | A robust heterosynthon for co-crystal engineering. |
| Acid-Acid Dimer | O-H (donor), C=O (acceptor) | 2.5 - 2.7 | Creates highly stable dimeric building blocks. |
| Phenol-Amine | O-H (donor), N (acceptor) | 2.7 - 2.9 | Utilized in resolving enantiomers of BINOL derivatives. orgsyn.org |
Template-Directed Synthesis of Ordered Structures
In template-directed synthesis, a molecule or ion directs the formation of a product whose structure is complementary to the template. The rigid, chiral structure of the binaphthyl unit derived from this compound can act as an endogenous template, influencing the stereochemical outcome of subsequent reactions or directing the spatial arrangement of polymers or macrocycles.
For example, the reaction of this compound with long-chain diamines can lead to the formation of chiral macrocycles. The binaphthyl unit pre-organizes the reactive ends of the growing macrocycle, increasing the efficiency of the cyclization reaction over competing polymerization. The defined dihedral angle between the two naphthyl rings creates a specific shape that can template the conformation of the resulting structure. In some cases, solvent molecules can also act as templates during the formation of macrocyclic compounds like pillar[n]arenes, demonstrating how external factors can influence the synthesis of ordered structures. scienceopen.com
Host-Guest Chemistry with Binaphthyl-Based Receptors
The reaction of this compound with suitable linker molecules is a powerful strategy for synthesizing macrocyclic host molecules with well-defined, chiral cavities. frontiersin.org These binaphthyl-based receptors are capable of selectively binding smaller guest molecules through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric effects. nih.gov
The principle of chiral recognition is central to this application. A host molecule synthesized from an enantiomerically pure form of the dichloride (e.g., (R)-1,1'-Bi[2-naphthoyl] dichloride) will possess a chiral cavity. This allows the host to exhibit selective binding for one enantiomer of a chiral guest molecule over the other. This enantioselectivity is critical in applications such as chiral separations and asymmetric catalysis. For example, chiral supramolecular gels based on BINOL derivatives have been shown to selectively recognize specific amino acids. rsc.org The design of these host-guest systems leverages the rigid binaphthyl scaffold to create a binding pocket that is sterically and electronically complementary to the target guest. nih.govthno.org
| Host Class | Guest Type | Primary Interactions | Potential Application |
| Chiral Macrocycles | Chiral Alcohols, Amines | Hydrogen Bonding, Steric Fit | Enantioselective Sensing |
| Cage Compounds | Fullerenes, Aromatic Molecules | π-π Stacking, van der Waals | Molecular Encapsulation |
| Molecular Tweezers | Planar Aromatic Guests | π-π Stacking | Molecular Recognition |
| Supramolecular Gels | Amino Acids, Sugars | Hydrogen Bonding, Entanglement | Chiral Separation, Sensing |
Dynamic Covalent Chemistry via Acyl Chloride Reactivity
Dynamic Covalent Chemistry (DCvC) utilizes reversible chemical reactions to form adaptable systems that can self-assemble, self-correct, and respond to external stimuli. acs.org While the reaction of acyl chlorides with nucleophiles (like alcohols or amines) to form esters or amides is typically considered irreversible, these bonds can be made to participate in dynamic exchange under specific conditions, such as the presence of a catalyst or a change in pH. nih.govscispace.com
This compound is an excellent starting material for introducing ester or amide linkages into a larger molecular framework. The resulting structures can then be subjected to conditions that promote reversible bond cleavage and formation (e.g., transesterification for esters). This allows a system to thermodynamically equilibrate to its most stable arrangement, enabling error correction during self-assembly and the formation of highly ordered materials. The high reactivity of the acyl chloride group ensures efficient initial bond formation. chemguide.co.uk This approach combines the robustness of covalent bonds with the adaptability of supramolecular interactions, opening avenues for creating complex, functional materials such as responsive polymers and self-healing gels.
Theoretical and Computational Investigations of 1,1 Bi 2 Naphthoyl Dichloride Systems
Quantum Chemical Calculations for Conformational Analysis
The defining structural feature of 1,1'-binaphthyl systems is atropisomerism, which arises from hindered rotation around the C1-C1' single bond. Quantum chemical calculations are essential for exploring the conformational landscape of these molecules, determining the stable ground states, and quantifying the energy barriers to racemization (the interconversion between enantiomers).
Density Functional Theory (DFT) has been successfully applied to study the various pathways and transition states for the configurational inversion of 1,1'-binaphthyl and its derivatives. acs.orgnih.gov The racemization can occur via two primary routes: an anti pathway, where the substituents on one naphthyl ring pass by the hydrogen atoms on the other, and a syn pathway, where the substituents pass each other. acs.org For 1,1'-binaphthyl and 1,1'-bi-2-naphthol (B31242) (BINOL), calculations consistently show that the anti pathway, which proceeds through a nearly centrosymmetric transition state, is the preferred and lower-energy route. acs.orgresearchgate.net
The energy barrier for this rotation is highly dependent on the nature of the substituents at the 2 and 2' positions. The primary factor influencing the barrier height is the steric size of the substituent. usu.edu This is evident in the significantly higher experimental and calculated racemization barrier for BINOL compared to the unsubstituted 1,1'-binaphthyl. acs.orgresearchgate.net DFT calculations can precisely quantify these barriers, providing excellent agreement with experimental values derived from kinetic studies. acs.orgnih.gov For instance, DFT calculations have accurately predicted the activation Gibbs energies for racemization for both 1,1'-binaphthyl and BINOL. nih.gov These computational models allow for a systematic investigation of how modifying the structure, such as replacing the hydroxyl groups of BINOL with the larger chlorocarbonyl groups of 1,1'-Bi[2-naphthoyl] dichloride, would further increase the rotational barrier and enhance the molecule's chiral stability.
| Compound | Racemization Pathway | Computational Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Reference |
|---|---|---|---|---|---|
| 1,1'-Binaphthyl | anti-Ci | B3LYP/6-31G(d,p) | 23.0 | 23.5 - 24.1 | acs.orgresearchgate.net |
| 1,1'-Bi-2-naphthol (BINOL) | anti | DFT | ~37.8 (ΔG‡ in kJ/mol is 158) | 37.2 - 37.8 | acs.orgresearchgate.net |
| 1,1'-Binaphthalene-8,8'-diol | anti | DFT | ~28.6 (119.61 kJ/mol) | Not Available | aip.orgustc.edu.cn |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate the electronic structure of molecules with a favorable balance of accuracy and computational cost. mpg.deaps.org By solving approximations to the Schrödinger equation, DFT describes the distribution of electrons within a molecule, which governs its chemical properties and reactivity. mpg.deyoutube.com
For systems like this compound, DFT calculations are used to determine key electronic properties. This includes visualizing the electron density to identify electron-rich and electron-poor regions of the molecule. Furthermore, DFT allows for the calculation and analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.
In the parent 1,1'-binaphthyl systems, the electronic properties, and thus the reactivity, are heavily influenced by the substituents. usu.edu For example, DFT studies on BINOL have been used to explain the regioselectivity of electrophilic substitution reactions. These calculations show how the electronic distribution, dictated by the hydroxyl groups and the aromatic system, directs incoming reagents to specific positions on the naphthyl rings. usu.edu Similarly, for this compound, the strongly electron-withdrawing acyl chloride groups (-COCl) would significantly alter the electronic landscape compared to BINOL. DFT would predict a lower energy LUMO, concentrated around the carbonyl carbons, making them highly susceptible to nucleophilic attack—the key step in polymerization and derivatization reactions. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can further quantify charge transfer interactions within the molecule, such as the interplay between the naphthyl rings and the acyl chloride substituents. usu.edu
Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes
While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic evolution of large molecular systems over time. youtube.com MD simulations provide a "computational microscope" to observe processes like polymerization and self-assembly, which involve the complex interplay of many molecules. nih.gov
For a monomer like this compound, MD simulations can be used to model its polycondensation reaction with a suitable co-monomer (e.g., a diamine) to form aramids. In such a simulation, the initial system would consist of many monomer molecules placed in a simulation box, often with an explicit solvent. mdpi.com The interactions between all atoms are described by a force field, an empirical set of equations and parameters that define the potential energy of the system. The simulation proceeds by solving Newton's equations of motion, tracking the position and velocity of every atom over time. youtube.com
To model the polymerization reaction itself, reactive force fields or controlled MD techniques can be employed where covalent bonds are allowed to form when reactants come into close proximity with the correct orientation. mdpi.com Following polymerization, the simulation can be extended to observe the subsequent self-assembly of the newly formed polymer chains. These simulations can reveal how factors like the rigid and chiral binaphthyl unit influence the polymer's secondary structure (e.g., helical folding) and its packing into larger supramolecular structures. mdpi.com
Given the large scale of polymer systems, coarse-grained (CG) MD is often employed. In the CG approach, groups of atoms are represented as single "beads," reducing the computational complexity and allowing for the simulation of larger systems over longer timescales. nih.govnifs.ac.jp This methodology is ideal for studying the mesoscale morphology of the resulting polymer material, providing insights into how molecular-level architecture translates into macroscopic properties.
Prediction of Spectroscopic Properties (e.g., UV-Vis, CD, Raman)
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in structure elucidation, confirm experimental findings, and provide a deeper understanding of the electronic transitions and vibrational modes responsible for the spectral features.
UV-Vis and Circular Dichroism (CD) Spectroscopy: The prediction of electronic spectra is most commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). acs.orgfaccts.de This method calculates the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum. nih.govchemrxiv.orgresearchgate.net For chiral molecules like the enantiomers of this compound, TD-DFT can also predict the Electronic Circular Dichroism (CD) spectrum, which measures the differential absorption of left- and right-circularly polarized light. nih.gov Comparing calculated CD spectra with experimental ones is a powerful method for assigning the absolute configuration (R or S) of a chiral molecule. mdpi.comresearchgate.net Calculations on various 1,1'-binaphthyl derivatives have shown that TD-DFT, particularly with specific functionals like CAM-B3LYP, can accurately reproduce the key features of experimental UV-Vis and CD spectra. mdpi.comrsc.org
Raman and Vibrational Circular Dichroism (VCD) Spectroscopy: DFT calculations are also used to predict vibrational spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their frequencies can be obtained. researchgate.net These frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. The intensities can also be calculated, allowing for a full simulation of the spectrum. This has been successfully applied to assign the complex vibrational spectra of binaphthyl derivatives like 1,1'-binaphthyl-2,2'-diamine. researchgate.netustc.edu.cn For chiral molecules, the VCD spectrum can be simulated, which provides information-rich data about the molecular conformation in solution. cas.czresearchgate.net Theoretical predictions have been shown to match experimental VCD spectra of binaphthyls with very good agreement, allowing for detailed conformational analysis, such as determining the dihedral angle between the naphthyl planes. cas.czresearchgate.net
| Spectroscopy Type | Compound System | Feature | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| UV-Vis | (S)-Binaphthyl-linked Subphthalocyanine | Q-band λmax | 506 nm | ~580 nm | rsc.org |
| UV-Vis | (S)-Binaphthyl-linked Subphthalocyanine | Soret band λmax | 347 nm | ~310 nm | rsc.org |
| Raman | 1,1'-Bi-2-naphtholate dianion | Vibrational Frequency | 1612 cm-1 | 1612 cm-1 | biogecko.co.nz |
| Raman | 1,1'-Bi-2-naphtholate dianion | Vibrational Frequency | 1366 cm-1 | 1366 cm-1 | biogecko.co.nz |
| VCD | (S)-Binaphthyl Derivative (C2 symmetry) | Vibrational Mode | ~1500 cm-1 (Strong positive couplet) | ~1500 cm-1 (Strong positive couplet) | cas.cz |
Future Research Directions and Emerging Opportunities for 1,1 Bi 2 Naphthoyl Dichloride
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Chiral Materials)
The advent of advanced manufacturing technologies, particularly additive manufacturing or 3D printing, offers a transformative platform for the fabrication of complex, three-dimensional structures with precisely controlled architectures. The integration of chiral molecules like those derived from 1,1'-bi[2-naphthoyl] dichloride into 3D printing processes is an exciting frontier. This convergence could enable the creation of materials with macroscopic chirality, where the molecular-level chirality of the binaphthoyl unit is translated into the bulk properties of the printed object.
Research in this area is driven by the demand for materials with tailored optical, electronic, and mechanical properties. For instance, binaphthyl derivatives are known to exhibit circularly polarized luminescence (CPL), a phenomenon with significant potential in applications such as 3D displays and information storage. researchgate.netbohrium.com The use of photocurable resins containing binaphthoyl-based monomers in stereolithography or other light-based 3D printing techniques could allow for the direct fabrication of CPL-active components. researchgate.netresearchgate.net This approach offers advantages in terms of design freedom, rapid prototyping, and the potential for creating functionally graded materials where the chiral properties vary throughout the structure.
Future research will likely focus on the development of novel photopolymerizable monomers derived from this compound. Key challenges will include ensuring the retention of chirality during the polymerization process and optimizing the printing parameters to achieve the desired resolution and material properties. The ability to 3D print chiral materials opens up possibilities for creating bespoke catalysts, enantioselective separation devices, and advanced optical systems.
Exploration in Bio-Inspired Catalysis and Biomimetic Systems
Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Enzymes, for example, achieve remarkable catalytic performance through precisely folded three-dimensional structures that create specific active sites. The rigid, well-defined chiral scaffold of the binaphthyl unit makes it an excellent candidate for the development of bio-inspired catalysts and biomimetic systems. nih.gov While its precursor, BINOL (1,1'-bi-2-naphthol), is already a cornerstone in asymmetric catalysis, the dicarboxylic acid functionality that can be derived from this compound offers new avenues for creating enzyme mimics. acs.orgnih.gov
Future research could involve the incorporation of binaphthoyl units into larger supramolecular assemblies or polymers that mimic the structure and function of enzymes. uq.edu.au For example, by attaching catalytic groups and binding sites to the binaphthyl framework, it may be possible to create synthetic catalysts that exhibit enzyme-like substrate recognition and rate enhancements. The atropisomeric chirality of the binaphthyl core can induce a chiral microenvironment, which is crucial for enantioselective catalysis, a key feature of many biological reactions. catalysis.blog
Furthermore, the development of water-soluble binaphthoyl derivatives could lead to catalysts that operate in aqueous media, mimicking biological conditions and offering greener chemical processes. The exploration of these compounds in catalyzing reactions for which there are no natural enzymatic counterparts is another promising direction. This could involve leveraging the unique electronic and steric properties of the binaphthyl system to achieve novel chemical transformations. mdpi.com
Development of Stimuli-Responsive Materials Based on Binaphthoyl Units
Stimuli-responsive materials, or "smart" materials, are designed to undergo a change in their properties in response to an external trigger, such as light, temperature, pH, or the presence of a specific chemical species. nih.govnumberanalytics.commdpi.com The development of such materials based on binaphthoyl units is an emerging area with significant potential. The conformational flexibility of the binaphthyl linkage, combined with the potential for introducing responsive functional groups, makes it an attractive building block for smart materials.
One promising avenue is the creation of chiroptical switches. These are molecules that can be reversibly switched between two or more states with different chiroptical properties (e.g., circular dichroism or circularly polarized luminescence) upon application of an external stimulus. researchgate.net For instance, a polymer containing binaphthoyl units could be designed to change its helical conformation in response to a change in pH or upon irradiation with light, leading to a measurable change in its optical properties. numberanalytics.com Such materials could find applications in sensing, data storage, and molecular machines.
The table below outlines potential stimuli and the corresponding property changes that could be engineered into binaphthoyl-based materials.
| Stimulus | Potential Property Change | Potential Application |
| Light | Change in conformation, color, or fluorescence | Optical data storage, photoswitches |
| pH | Alteration of helical structure in polymers | pH sensors, controlled drug release |
| Temperature | Phase transition, change in solubility | Thermoresponsive actuators, smart coatings |
| Analyte Binding | Change in chiroptical signal | Enantioselective sensors |
Future work will involve the synthesis and characterization of new binaphthoyl-containing polymers and supramolecular systems. A key challenge will be to achieve a high degree of control over the switching process and to develop materials with robust and reversible responses.
Applications in Quantum Chemistry and Spintronics Materials
The intersection of chirality and quantum phenomena is a rapidly developing field that could unlock new technological paradigms. The unique electronic structure of chiral molecules like those derived from this compound makes them intriguing candidates for applications in quantum chemistry and spintronics. arxiv.orgdtu.dk
Spintronics, or spin-based electronics, aims to utilize the intrinsic spin of the electron in addition to its charge to carry information. uv.es A phenomenon known as Chiral Induced Spin Selectivity (CISS) has shown that the transmission of electrons through a chiral molecule is dependent on the electron's spin. acs.org This effect opens the door to using chiral molecules as spin filters, a fundamental component in spintronic devices. The well-defined chirality and structural rigidity of the binaphthyl scaffold make it an ideal platform for studying and exploiting the CISS effect.
Future research in this area will involve both theoretical and experimental investigations. Quantum chemistry calculations will be crucial for understanding the relationship between the molecular structure of binaphthoyl derivatives and their spin-filtering capabilities. arxiv.org Experimental studies could involve fabricating molecular junctions where a single or a monolayer of binaphthoyl-based molecules is placed between two electrodes to measure their spin-dependent transport properties.
Furthermore, the circularly polarized luminescence (CPL) exhibited by some binaphthyl derivatives is directly related to the spin state of the excited electrons, making these materials relevant for applications in quantum information science and opto-spintronics. researchgate.net The ability to control the handedness of the emitted light at the molecular level could be harnessed for encoding and transmitting quantum information. The development of binaphthoyl-based materials with high CPL dissymmetry factors will be a key research focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
